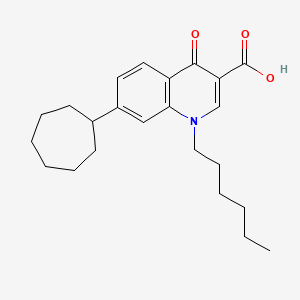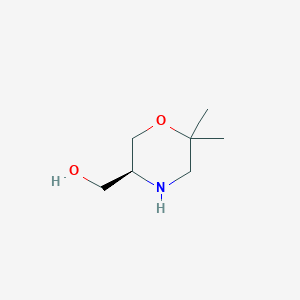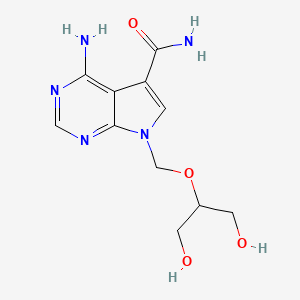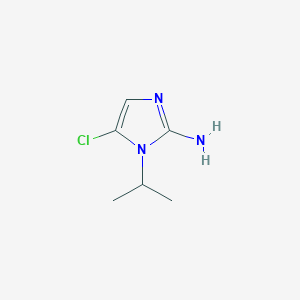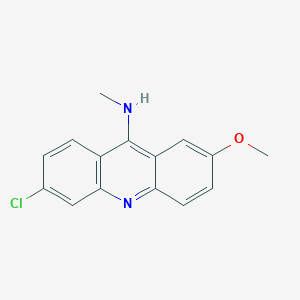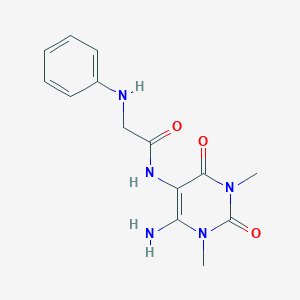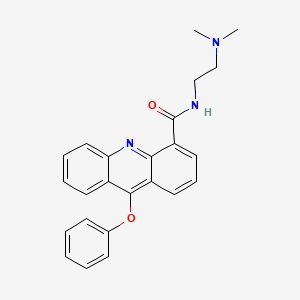
N-(2-(Dimethylamino)ethyl)-9-phenoxyacridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(Dimethylamino)ethyl)-9-phenoxyacridine-4-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an acridine core, which is a tricyclic aromatic system, substituted with a phenoxy group and a carboxamide group. The presence of the dimethylaminoethyl side chain further enhances its chemical properties, making it a subject of interest in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dimethylamino)ethyl)-9-phenoxyacridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 9-phenoxyacridine with 2-(dimethylamino)ethylamine in the presence of a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can optimize reaction conditions, reduce waste, and ensure consistent product quality. Additionally, purification methods such as recrystallization or chromatography are employed to isolate the desired compound from reaction by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(Dimethylamino)ethyl)-9-phenoxyacridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like halides or amines in polar solvents such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced analogs with altered electronic properties.
Substitution: Substituted products with different functional groups replacing the dimethylamino group.
Aplicaciones Científicas De Investigación
N-(2-(Dimethylamino)ethyl)-9-phenoxyacridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure and ability to intercalate with DNA.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-(2-(Dimethylamino)ethyl)-9-phenoxyacridine-4-carboxamide involves its interaction with biological macromolecules, such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and inhibiting the activity of enzymes like topoisomerases. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound’s ability to generate reactive oxygen species contributes to its cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide: Lacks the phenoxy group, resulting in different chemical and biological properties.
9-Phenoxyacridine: Lacks the dimethylaminoethyl side chain, affecting its solubility and reactivity.
Acridine Orange: A well-known fluorescent dye with a similar acridine core but different substituents.
Uniqueness
N-(2-(Dimethylamino)ethyl)-9-phenoxyacridine-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the phenoxy group and the dimethylaminoethyl side chain enhances its ability to interact with biological targets and participate in diverse chemical reactions, making it a versatile compound for various applications.
Propiedades
Número CAS |
89459-24-5 |
|---|---|
Fórmula molecular |
C24H23N3O2 |
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
N-[2-(dimethylamino)ethyl]-9-phenoxyacridine-4-carboxamide |
InChI |
InChI=1S/C24H23N3O2/c1-27(2)16-15-25-24(28)20-13-8-12-19-22(20)26-21-14-7-6-11-18(21)23(19)29-17-9-4-3-5-10-17/h3-14H,15-16H2,1-2H3,(H,25,28) |
Clave InChI |
UWLHMKUOBHGZQD-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCNC(=O)C1=CC=CC2=C(C3=CC=CC=C3N=C21)OC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


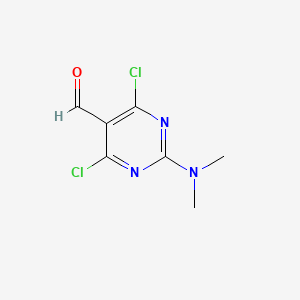
![3-Cyclohexyl-7-methylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B12923357.png)

![N-(2-Sulfanylethyl)-2-[(2-sulfanylethyl)sulfanyl]acetamide](/img/structure/B12923366.png)
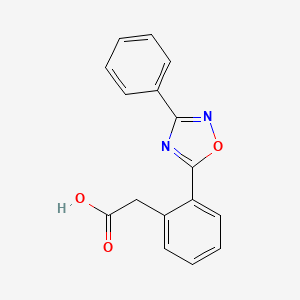
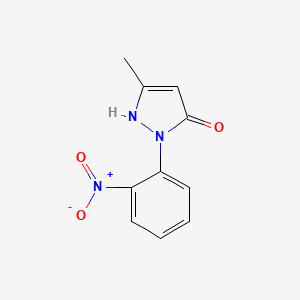
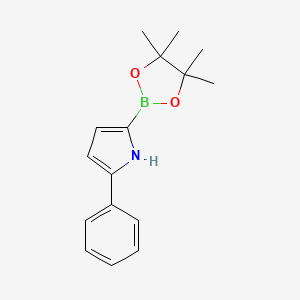
![N,N-Bis{[3,4,5-tris(decyloxy)phenyl]methyl}pyridin-4-amine](/img/structure/B12923388.png)
